molecular formula C17H20N4O B2573665 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797249-29-6

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

カタログ番号: B2573665
CAS番号: 1797249-29-6
分子量: 296.374
InChIキー: SAXNBBWYQVQNFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic small molecule featuring a pyrimidine core substituted with a piperidine ring at the 4-position and a benzamide group linked via a methylene bridge. This structure is characteristic of kinase-targeting compounds, as the pyrimidine scaffold often serves as a hinge-binding motif in kinase inhibition . Piperidine, a six-membered saturated heterocycle, contributes to lipophilicity and modulates target binding, while the benzamide group enhances solubility and pharmacokinetic properties.

特性

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNBBWYQVQNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

    Formation of the Benzamide Group: The final step involves the coupling of the pyrimidine-piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring and benzamide group. Key findings include:

Reagent/Conditions Oxidation Site Product Formed Reference
KMnO₄ (aqueous, acidic)Pyrimidine C-H bondsPyrimidine N-oxide derivatives
H₂O₂ (catalytic Fe³⁺)Benzamide aromatic ringHydroxylated benzamide analogs
  • Mechanistic Insight : Oxidation of the pyrimidine ring with KMnO₄ proceeds via electrophilic attack, forming N-oxide intermediates . Hydroxylation of the benzamide aromatic ring occurs through radical mechanisms under Fe³⁺ catalysis .

Reduction Reactions

Reduction targets the amide group and pyrimidine ring:

Reagent/Conditions Reduction Site Product Formed Reference
LiAlH₄ (anhydrous ether)Amide (C=O) → AmineN-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzylamine
H₂/Pd-C (ethanol)Pyrimidine ring saturationPartially saturated pyrimidine
  • Selectivity : LiAlH₄ selectively reduces the amide to a benzylamine without altering the piperidine or pyrimidine groups . Hydrogenation under Pd-C partially saturates the pyrimidine ring.

Substitution Reactions

The pyrimidine ring and benzamide group participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Reagent Site Product Reference
NH₂OH (ethanol, reflux)Pyrimidine C-2 position2-Aminopyrimidine derivative
NaSH (DMF, 80°C)Benzamide meta-positionThioamide analog

Electrophilic Substitution

Reagent Site Product Reference
HNO₃/H₂SO₄ (0°C)Benzamide para-positionNitro-substituted benzamide
  • Regioselectivity : Nitration occurs at the benzamide's para-position due to the electron-withdrawing effect of the amide group .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Reference
6M HCl (reflux, 12h)H⁺Benzoic acid + Amine intermediate
NaOH (aq., 100°C)OH⁻Sodium benzoate + Amine salt
  • Kinetics : Acidic hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings:

Reagent Coupling Partner Product Reference
Pd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-pyrimidine hybrids
  • Scope : Coupling occurs at the pyrimidine C-4 position, enabling diversification for drug discovery .

Complexation and Biological Interactions

While not a traditional reaction, the compound forms non-covalent complexes with biological targets:

Target Interaction Type Affinity (IC₅₀) Reference
Tyrosine kinasesHydrogen bonding, π-π stacking0.2–1.8 µM
  • Structural Insight : The benzamide group mimics ATP’s adenine ring, anchoring the compound in kinase active sites .

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life Reference
UV light (λ = 254 nm)Photooxidation of pyrimidine4.2 hours
Aqueous buffer (pH 7.4, 37°C)Hydrolysis of amide bond72 hours

科学的研究の応用

Cancer Therapy

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has been investigated for its potential as an anti-cancer agent. The compound exhibits inhibitory activity against specific kinases involved in cancer cell proliferation. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK) which play crucial roles in cell cycle regulation. The binding affinity and selectivity for these targets enhance its potential as a therapeutic agent in oncology .

Inhibition of Tyrosine Kinases

Similar to other compounds containing piperidine and pyrimidine moieties, this compound has been studied for its ability to inhibit tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases. The structural similarities with known tyrosine kinase inhibitors suggest that it may act through similar mechanisms, potentially leading to the development of new treatments for conditions such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

Neurological Disorders

Research indicates that compounds with piperidine structures can influence neurotransmitter systems, making N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide a candidate for further studies in neurological disorders. Its potential effects on serotonin and dopamine receptors could provide insights into treatments for conditions like depression and anxiety .

Case Studies

Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of intrinsic pathways mediated by mitochondrial dysfunction .

Case Study 2: In Vivo Efficacy
Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicate significant reductions in tumor size compared to control groups, suggesting that this compound may be effective in vivo as well as in vitro .

作用機序

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Key Observations :

  • Lower molecular weight and log P of the target compound suggest better bioavailability than bulkier analogs like imatinib .
  • HPLC purity for analogues (e.g., 96.62% for Compound 18) highlights synthetic challenges in scaling up such derivatives .

生物活性

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound with significant pharmacological potential, primarily due to its interactions with biological targets such as tyrosine kinases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is C18H21N4C_{18}H_{21}N_{4}, indicating a complex structure that includes a piperidine ring, a pyrimidine moiety, and a benzamide group. The presence of these functional groups is crucial for its biological activity.

The primary mechanism through which N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide exerts its effects is by inhibiting tyrosine kinase activity . Tyrosine kinases are enzymes that play a vital role in cell signaling pathways related to cell growth and differentiation. By inhibiting these enzymes, the compound can disrupt pathways that lead to various diseases, including certain types of cancer such as leukemia.

Anticancer Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has been evaluated for its anticancer properties. Research indicates that compounds targeting tyrosine kinases can effectively inhibit tumor growth and metastasis. For instance, similar compounds have shown promising results in clinical settings by blocking the Bcr-Abl tyrosine kinase associated with chronic myeloid leukemia (CML) .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The effectiveness of the compound was assessed using various assays to determine its half-maximal effective concentration (EC50). For example, compounds structurally similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide have shown EC50 values ranging from 0.025 μM to over 1 μM against different cancer cell lines, indicating varying potencies based on structural modifications .

Case Study: Tyrosine Kinase Inhibition

A notable study investigated the effects of N-(4-methylpiperazin-1-yl)methyl)benzamide derivatives on tyrosine kinase inhibition. The results indicated that modifications in the piperidine and pyrimidine components significantly influenced the inhibitory activity against various tyrosine kinases. Compounds with optimal lipophilicity and polar functionalities exhibited improved aqueous solubility and metabolic stability while maintaining potent anticancer activity .

CompoundEC50 (μM)TargetNotes
Compound A0.064JAK2High potency against leukemia cells
Compound B0.115EGFRModerate potency; requires further optimization
N-(4-methylpiperazin-1-yl)methyl)benzamide0.025Bcr-AblStrongest inhibitor among tested derivatives

Q & A

Q. How does the piperidine ring conformation influence the compound’s pharmacodynamic profile?

  • Methodological Answer : X-ray crystallography reveals chair vs. boat conformations, impacting steric hindrance in binding pockets. NMR NOE experiments assess solution-state dynamics. Derivatives with constrained piperidine rings (e.g., spirocyclic analogs) are synthesized to test rigidity-activity relationships .

Q. What mechanistic insights can be gained from studying metabolic degradation pathways?

  • Methodological Answer : LC-MS/MS identifies Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation). CYP450 inhibition assays (e.g., CYP3A4) predict drug-drug interactions. In silico tools (Meteor, ADMET Predictor) prioritize stable derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。